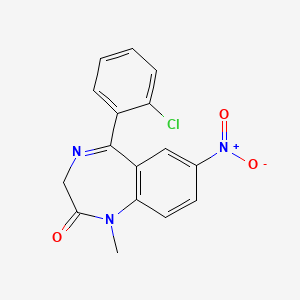

Méthyl Clonazépam

Vue d'ensemble

Description

Applications De Recherche Scientifique

RO-054082 has a wide range of scientific research applications:

Chemistry: It is used as a ligand in binding studies to understand receptor interactions.

Biology: It is studied for its effects on cellular processes and signaling pathways.

Medicine: It has potential therapeutic applications due to its receptor binding properties.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions

Mécanisme D'action

The mechanism of action of RO-054082 involves its binding to specific receptors, which triggers a cascade of molecular events. These events can include changes in gene expression, protein activation, and alterations in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but its high binding affinity suggests a significant impact on receptor-mediated processes .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methylclonazepam plays a significant role in biochemical reactions primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It binds to the benzodiazepine site on the GABA_A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This interaction increases the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability . Additionally, methylclonazepam undergoes nitroreduction and acetylation, involving enzymes such as cytochrome P450 3A4 and N-acetyltransferase 2 .

Cellular Effects

Methylclonazepam affects various types of cells and cellular processes. It exerts its effects by modulating GABAergic neurotransmission, which influences cell signaling pathways, gene expression, and cellular metabolism. The enhancement of GABAergic inhibition results in sedative, anxiolytic, and anticonvulsant effects. Methylclonazepam also impacts the central nervous system by reducing neuronal excitability and altering the release of neurotransmitters .

Molecular Mechanism

The molecular mechanism of methylclonazepam involves its binding to the benzodiazepine site on the GABA_A receptor. This binding increases the affinity of the receptor for GABA, leading to an enhanced inhibitory effect. The increased chloride ion influx hyperpolarizes the neuron, making it less likely to fire action potentials. This mechanism underlies the sedative, anxiolytic, and anticonvulsant properties of methylclonazepam . Additionally, methylclonazepam undergoes metabolic transformations, including nitroreduction and acetylation, which are mediated by enzymes such as cytochrome P450 3A4 and N-acetyltransferase 2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methylclonazepam can change over time due to its stability and degradation. Studies have shown that methylclonazepam is metabolized into amino-meclonazepam and acetamido-meclonazepam in human liver microsomes, hepatocytes, and mouse models . These metabolites can be detected in urine samples, indicating the compound’s metabolic stability and the potential for long-term effects on cellular function. The temporal effects of methylclonazepam also depend on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of methylclonazepam vary with different dosages in animal models. At lower doses, it exhibits sedative and anxiolytic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the therapeutic index of methylclonazepam is dose-dependent, with higher doses increasing the risk of side effects such as respiratory depression and motor impairment . The threshold effects observed in these studies highlight the importance of careful dosage management in experimental and clinical settings.

Metabolic Pathways

Methylclonazepam is involved in several metabolic pathways, including nitroreduction and acetylation. The primary enzymes involved in its metabolism are cytochrome P450 3A4 and N-acetyltransferase 2 . These metabolic transformations result in the formation of metabolites such as amino-meclonazepam and acetamido-meclonazepam, which can be detected in urine samples . The metabolic pathways of methylclonazepam are similar to those of other nitro-containing benzodiazepines, such as clonazepam and flunitrazepam.

Transport and Distribution

Methylclonazepam is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of methylclonazepam is influenced by factors such as its lipophilicity and the presence of transporters in different tissues . The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the central nervous system.

Subcellular Localization

The subcellular localization of methylclonazepam is crucial for its activity and function. It is primarily localized to the GABA_A receptors on the cell membrane, where it exerts its inhibitory effects. The targeting signals and post-translational modifications of methylclonazepam direct it to specific compartments or organelles within the cell . This localization is essential for the compound’s ability to modulate GABAergic neurotransmission and produce its therapeutic effects.

Méthodes De Préparation

La synthèse du RO-054082 implique plusieurs étapes, qui commencent généralement par la préparation de la structure centrale suivie de modifications des groupes fonctionnels. Les voies de synthèse exactes et les conditions de réaction sont propriétaires et ne sont pas largement publiées. Des méthodes générales en synthèse organique, telles que la substitution nucléophile et l'hydrogénation catalytique, sont probablement utilisées. Les méthodes de production industrielle impliqueraient la mise à l'échelle de ces réactions dans des conditions contrôlées afin de garantir la pureté et le rendement .

Analyse Des Réactions Chimiques

RO-054082 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Applications de la recherche scientifique

RO-054082 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme ligand dans des études de liaison pour comprendre les interactions avec les récepteurs.

Biologie : Il est étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Il a des applications thérapeutiques potentielles en raison de ses propriétés de liaison aux récepteurs.

Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques

Mécanisme d'action

Le mécanisme d'action de RO-054082 implique sa liaison à des récepteurs spécifiques, ce qui déclenche une cascade d'événements moléculaires. Ces événements peuvent inclure des modifications de l'expression génétique, l'activation des protéines et des altérations des voies de signalisation cellulaire. Les cibles moléculaires exactes et les voies impliquées sont encore à l'étude, mais sa forte affinité de liaison suggère un impact significatif sur les processus liés aux récepteurs .

Comparaison Avec Des Composés Similaires

RO-054082 peut être comparé à d'autres composés qui ont des propriétés de liaison aux récepteurs similaires. Parmi ces composés similaires, on peut citer :

RO-5028442 : Connu pour son utilisation dans des essais étudiant le trouble autistique.

Autres ligands des récepteurs benzodiazépiniques : Ces composés partagent des affinités de liaison similaires et sont utilisés dans diverses études pharmacologiques

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVBJJDUDXZLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203777 | |

| Record name | Methylclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-71-9 | |

| Record name | ID 690 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLCLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

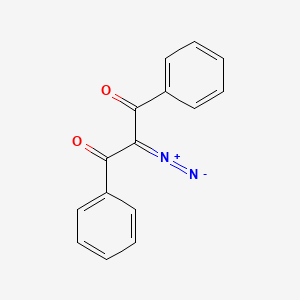

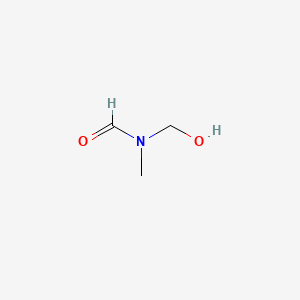

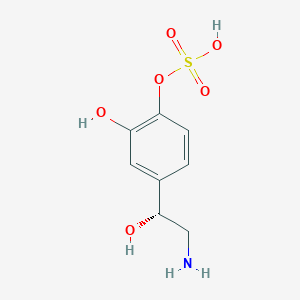

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

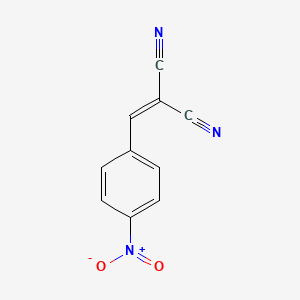

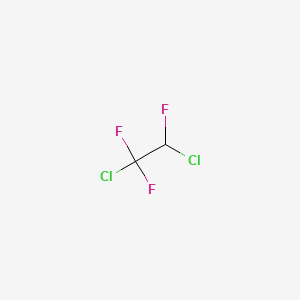

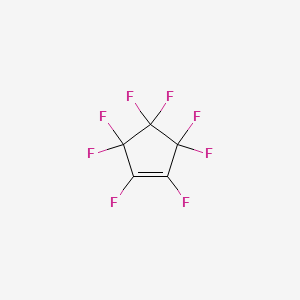

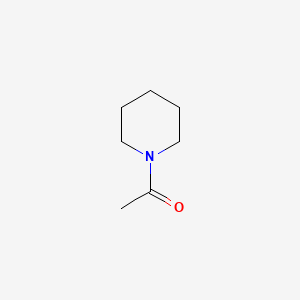

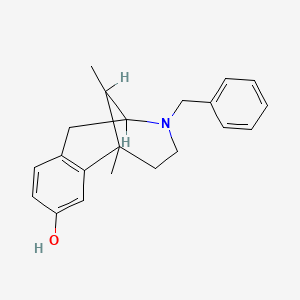

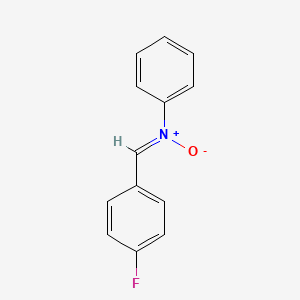

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)

![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)

![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)

![2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane](/img/structure/B1204232.png)